molecular formula C12H4Cl4S2 B14264953 1,2,3,4-Tetrachlorothianthrene CAS No. 134503-41-6

1,2,3,4-Tetrachlorothianthrene

Cat. No.: B14264953
CAS No.: 134503-41-6
M. Wt: 354.1 g/mol
InChI Key: LRILBDXHOBYDGD-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrachlorothianthrene is a sulfur-containing heterocyclic compound characterized by the presence of four chlorine atoms attached to a thianthrene core Thianthrene itself is a dibenzo-fused 1,4-dithiine ring, where two sulfur atoms are embedded diagonally

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrachlorothianthrene can be synthesized through various methods. One common approach involves the reaction of arenethiols with sulfur dichloride (S₂Cl₂) in the presence of Lewis acids such as aluminum chloride (AlCl₃). This method allows for the direct synthesis of symmetric thianthrene derivatives from unfunctionalized aromatic substrates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrachlorothianthrene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiols.

    Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thianthrene derivatives.

Scientific Research Applications

1,2,3,4-Tetrachlorothianthrene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrachlorothianthrene involves its interaction with molecular targets and pathways within cells. The compound’s sulfur atoms play a crucial role in its redox behavior, allowing it to participate in electron transfer reactions. This redox activity can influence various cellular processes, including oxidative stress response and enzyme activity modulation .

Comparison with Similar Compounds

Uniqueness: 1,2,3,4-Tetrachlorothianthrene is unique due to its high chlorine content and sulfur-containing heterocyclic structure

Properties

CAS No.

134503-41-6

Molecular Formula

C12H4Cl4S2

Molecular Weight

354.1 g/mol

IUPAC Name

1,2,3,4-tetrachlorothianthrene

InChI

InChI=1S/C12H4Cl4S2/c13-7-8(14)10(16)12-11(9(7)15)17-5-3-1-2-4-6(5)18-12/h1-4H

InChI Key

LRILBDXHOBYDGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)SC3=C(S2)C(=C(C(=C3Cl)Cl)Cl)Cl

Origin of Product

United States

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